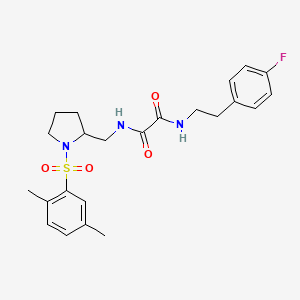
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Sulfonyl Group : Enhances interactions with biological targets.
- Pyrrolidine Ring : Contributes to binding affinity.
- Oxalamide Moiety : Aids in stability and solubility.
The molecular formula is C23H28FN3O4S, with a molecular weight of approximately 461.6 g/mol. This structural complexity suggests a potential for specific interactions within biological systems, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Binding : The sulfonyl group can form strong interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.
- Cellular Pathways : The compound may influence pathways such as the WNT/β-catenin signaling pathway, which is crucial in cancer biology.
In Vitro Studies
Recent studies have investigated the compound's effects on cancer cell lines. For instance, it demonstrated selective inhibition of DVL1 (Dishevelled protein 1), a key component in the WNT signaling pathway:
- EC50 Values : The compound exhibited an EC50 of approximately 0.74 ± 0.08 μM in inhibiting DVL1 recruitment in HEK293 cells, suggesting potent biological activity .
Case Studies
- Anticancer Activity : In a study focused on colon cancer, this compound was shown to inhibit the growth of HCT116 cells expressing wild-type APC with an EC50 of 7.1 ± 0.6 μM .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound binds differently than other known inhibitors, providing insights into its unique mechanism of action .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | EC50 (μM) | Biological Activity |
|---|---|---|---|---|
| This compound | C23H28FN3O4S | 461.6 | 0.74 ± 0.08 (DVL1) | Anticancer activity |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)oxalamide | C12H13ClN2O3 | 270.69 | 0.49 ± 0.11 (DVL1) | Inhibitor of WNT pathway |
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-5-6-17(2)21(14-16)32(30,31)27-13-3-4-20(27)15-26-23(29)22(28)25-12-11-18-7-9-19(24)10-8-18/h5-10,14,20H,3-4,11-13,15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWBVEQBGQEJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














